(2-Chloro-4-fluorophenyl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Chloro-4-fluorophenyl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone” is a chemical compound . It is used as a reagent in the synthesis of Empagliflozin, an inhibitor of SGLT-2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 64-70°C, a boiling point of 415°C, and a density of 1.752 . It is slightly soluble in Chloroform and Ethyl Acetate .Scientific Research Applications
Selective Serotonin Receptor Agonism
Research into derivatives of 2-pyridinemethylamine has uncovered potent and selective serotonin 1A (5-HT1A) receptor agonists with promising oral bioavailability. These compounds, including those with structural similarities to (2-Chloro-4-fluorophenyl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone, have demonstrated significant antidepressant potential in preclinical models. The introduction of fluorine atoms in these molecules has been found to enhance their agonist activity, providing a foundation for the development of new antidepressant drugs (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).
Analgesic Effects in Neuropathic Pain
The compound (3-chloro-4-fluoro-phenyl)-[4-fluoro-4-[[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl]piperidin-1-yl]-methanone, related to the chemical structure , has been studied for its effects on allodynia following spinal cord injury. In a prolonged study, it demonstrated a potential curative-like action on pathological pain, opening avenues for the treatment of chronic nociceptive and neuropathic pain (Colpaert, Wu, Hao, Royer, Sautel, Wiesenfeld-Hallin, & Xu, 2004).
Molecular Structure and Interaction Analysis
A study focused on the thermal, optical, and structural characteristics of a compound with a similar framework, highlighting the importance of fluorine atoms in modifying the pharmacokinetic and pharmacodynamic properties of such molecules. The research provides valuable insights into the conformational stability and electronic properties critical for drug design (Karthik, Kumara, Naveen, Mallesha, Mallu, Deepa Urs, & Lokanath, 2021).
Antimicrobial and Anti-inflammatory Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These findings underline the potential of such molecules in developing new therapeutic agents for infectious and inflammatory diseases (Mallesha & Mohana, 2014).
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2FN2O2/c18-11-1-4-16(21-10-11)24-13-5-7-22(8-6-13)17(23)14-3-2-12(20)9-15(14)19/h1-4,9-10,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZUMICUSCQKAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.